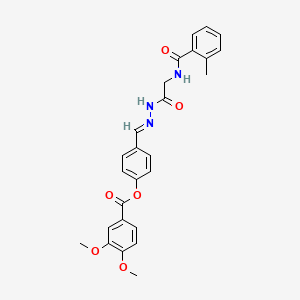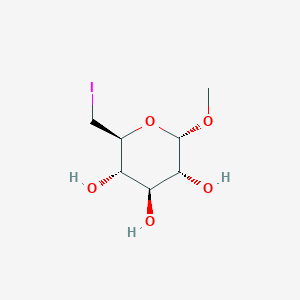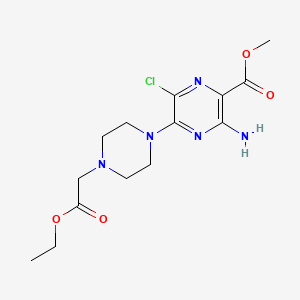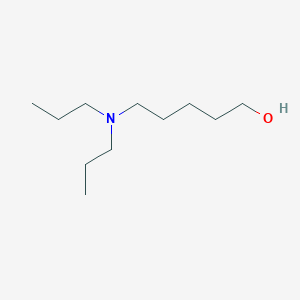![molecular formula C24H22FN3O4 B12013751 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie médicinale, la pharmacologie et la science des matériaux. Ce composé se caractérise par sa structure unique, qui comprend un noyau de pyrrol-2-one, substitué par divers groupes fonctionnels qui contribuent à ses propriétés chimiques et à ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse générale peut inclure :
Formation du noyau de pyrrol-2-one : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le cycle pyrrol-2-one.
Introduction des groupes benzoyle et hydroxyphényle : Ces groupes sont introduits par des réactions de substitution aromatique électrophile, en utilisant des réactifs tels que le chlorure de benzoyle et des dérivés d’hydroxybenzène.
Fluoruration et méthylation :
Fixation du groupe imidazolylpropyle : Cette étape implique la réaction de substitution nucléophile pour fixer le groupe imidazolylpropyle au noyau de pyrrol-2-one.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer le rendement et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des cétones ou des aldéhydes en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les groupes carbonyle peuvent être réduits en alcools en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium
Réactifs de substitution : Halogènes, halogénures d'alkyle, nucléophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation des groupes hydroxy peut produire des cétones ou des aldéhydes, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications De Recherche Scientifique
4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one présente plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Ce composé peut être utilisé comme composé de départ pour le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Pharmacologie : Il peut être étudié pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoire, anticancéreuse et antimicrobienne.
Science des matériaux : La structure unique de ce composé en fait un candidat pour le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de 4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-(3-chloro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-(3-bromo-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Unicité
L'unicité de 4-(3-fluoro-4-méthylbenzoyl)-3-hydroxy-5-(3-hydroxyphényl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe fluoro, en particulier, peut améliorer son affinité de liaison à certaines cibles et améliorer sa stabilité métabolique.
Propriétés
Formule moléculaire |
C24H22FN3O4 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4/c1-15-6-7-17(13-19(15)25)22(30)20-21(16-4-2-5-18(29)12-16)28(24(32)23(20)31)10-3-9-27-11-8-26-14-27/h2,4-8,11-14,21,29-30H,3,9-10H2,1H3/b22-20- |
Clé InChI |
YGYWJZYGRFZRRA-XDOYNYLZSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)O)/O)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013679.png)



![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![(1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12013722.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013741.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)
